molecular formula C9H9NO2 B1375497 8-aMinochroMan-4-one CAS No. 1260018-33-4

8-aMinochroMan-4-one

Cat. No.: B1375497
CAS No.: 1260018-33-4
M. Wt: 163.17 g/mol
InChI Key: MNTDTOWNMVZUMU-UHFFFAOYSA-N
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Description

8-Aminochroman-4-one is a heterocyclic compound that belongs to the class of chromanones. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a dihydropyranone ring, with an amino group attached at the 8th position. This unique structure imparts significant pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-aminochroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Aminochroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxychroman derivatives.

    Substitution: Formation of N-substituted chromanones.

Scientific Research Applications

8-Aminochroman-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-aminochroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals. It also modulates signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

8-Aminochroman-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

8-amino-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTDTOWNMVZUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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